E17241

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

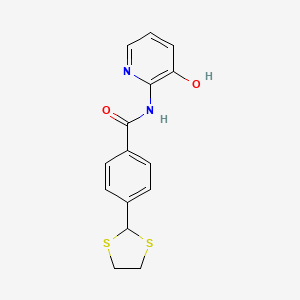

4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S2/c18-12-2-1-7-16-13(12)17-14(19)10-3-5-11(6-4-10)15-20-8-9-21-15/h1-7,15,18H,8-9H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZLWSWLSUBSJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060968-92-4 | |

| Record name | 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

E17241 mechanism of action in atherosclerosis

An In-depth Technical Guide to the Mechanism of Action of E17241 in Atherosclerosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, remains a leading cause of cardiovascular disease worldwide. A promising therapeutic strategy is to enhance reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion. The small molecule this compound has emerged as a novel agent in this field. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the signaling pathway it modulates, and its effects on key cellular and in vivo processes related to atherosclerosis. The information is based on preclinical studies and is intended to provide a deep understanding for researchers and professionals in drug development.

Core Mechanism of Action: Upregulation of ABCA1

The primary mechanism through which this compound exerts its anti-atherosclerotic effects is by upregulating the ATP-Binding Cassette Transporter A1 (ABCA1).[1][2] ABCA1 is a crucial membrane transporter that mediates the efflux of cholesterol from cells, particularly macrophages, to apolipoprotein A-I (apoA-I), which is the initial and rate-limiting step in RCT. By increasing the expression of ABCA1, this compound enhances the removal of cholesterol from plaque-resident macrophages, thereby preventing the formation of foam cells, which are a hallmark of atherosclerotic lesions.[1][2][3]

Molecular Target and Signaling Pathway

This compound's therapeutic action is initiated by its direct interaction with a specific molecular target, leading to a cascade of events that culminates in increased ABCA1 expression.

2.1. Direct Binding Target: Protein Kinase C zeta (PKCζ)

Through human proteome microarray analysis and co-immunoprecipitation assays, Protein Kinase C zeta (PKCζ) has been identified as the direct binding target of this compound.[1] This interaction is the starting point for the downstream signaling that affects ABCA1 gene expression.

2.2. The PKCζ-Nuclear Receptor (NR) Signaling Pathway

This compound activates a signaling pathway involving PKCζ and downstream nuclear receptors to enhance the transcription of the ABCA1 gene in macrophages.[1] The activation of PKCζ by this compound initiates a signaling cascade that ultimately influences the activity of nuclear receptors responsible for regulating ABCA1 expression.

Effects on Macrophages and Foam Cell Formation

The impact of this compound at the cellular level is most profound in macrophages, the key immune cells involved in the development of atherosclerosis.

3.1. Enhanced Cholesterol Efflux

In vitro studies using RAW264.7 macrophages and bone marrow-derived macrophages (BMDMs) have demonstrated that this compound significantly enhances cholesterol efflux to apoA-I in a dose-dependent manner.[1][3] This effect is critically dependent on ABCA1, as knockdown of the ABCA1 gene with siRNA significantly diminishes the this compound-mediated increase in cholesterol efflux.[3]

3.2. Inhibition of Foam Cell Formation

By promoting cholesterol removal, this compound effectively inhibits the transformation of macrophages into lipid-laden foam cells. Treatment with this compound has been shown to reduce the accumulation of cholesterol in macrophages exposed to oxidized low-density lipoprotein (Ox-LDL), a key driver of foam cell formation.[1][3]

| Concentration of this compound | Effect on Cholesterol Efflux (RAW264.7 cells) | Effect on Ox-LDL Induced Foam Cell Formation |

| 0.4 µmol/L | Remarkable Enhancement | Not specified |

| 2.0 µmol/L | Remarkable Enhancement | Inhibition observed |

| 10.0 µmol/L | Remarkable Enhancement | Inhibition observed |

| Table 1: In Vitro Efficacy of this compound on Macrophage Cholesterol Handling.[1][3] |

In Vivo Efficacy in a Murine Model of Atherosclerosis

The therapeutic potential of this compound has been validated in a preclinical animal model of atherosclerosis.

4.1. Animal Model

The studies were conducted using male Apolipoprotein E-deficient (ApoE-/-) mice, a widely accepted model for studying atherosclerosis. These mice were fed a high-fat Western diet to induce the development of atherosclerotic plaques.[1]

4.2. Reduction of Atherosclerotic Lesions

Treatment with this compound resulted in a significant reduction in the area of atherosclerotic lesions in both the en face aorta and the aortic sinus of the ApoE-/- mice.[1] This demonstrates the compound's ability to halt or reverse the progression of the disease in a living organism.

4.3. Systemic Effects on Lipid Profile and RCT

Beyond its effects on plaque size, this compound demonstrated beneficial systemic effects on lipid metabolism and reverse cholesterol transport.

| Parameter | Effect of this compound Treatment |

| Plasma Cholesterol | Decreased |

| Liver Cholesterol | Decreased |

| Triglyceride Levels | Decreased |

| Fecal Cholesterol Content | Increased |

| ABCA1 Protein Levels (Liver & Macrophages) | Increased |

| Table 2: In Vivo Effects of this compound in Western Diet-Fed ApoE-/- Mice.[1] |

The increase in fecal cholesterol is a direct indicator of enhanced in vivo macrophage-to-feces RCT, confirming that this compound's mechanism of action is robust in a physiological setting.[1][2]

Key Experimental Protocols

The findings described in this guide are supported by a series of rigorous experimental methodologies.

5.1. Identification of this compound and its Target

-

Cell-Based Reporter Assay: this compound was initially identified as an upregulator of ABCA1 using a cell-based screening assay designed to detect changes in ABCA1 expression.[1]

-

Human Proteome Microarray and Co-immunoprecipitation: These techniques were employed to identify PKCζ as the direct binding partner of this compound from a vast array of human proteins.[1]

5.2. In Vitro Functional Assays

-

Cholesterol Efflux Assay: Macrophages (RAW264.7 or BMDMs) were labeled with radioactive cholesterol ([3H]-cholesterol) and then treated with this compound. The amount of radioactivity transferred to an acceptor, apoA-I, in the medium was measured to quantify cholesterol efflux.[1][3]

-

Foam Cell Formation Assay: Macrophages were incubated with Ox-LDL in the presence or absence of this compound. Lipid accumulation within the cells was visualized using Oil Red O staining and quantified.[3]

-

siRNA Knockdown: To confirm the role of ABCA1, macrophages were transfected with small interfering RNA (siRNA) specific to ABCA1 to silence the gene before performing cholesterol efflux assays with this compound.[3]

5.3. In Vivo Atherosclerosis Study

-

Animal Model: Male ApoE-/- mice were fed a Western diet for a specified period.

-

Treatment: A control group received the diet alone, while the treatment group received the diet supplemented with this compound.[1]

-

Lesion Analysis: At the end of the study, the aortas were excised, and the atherosclerotic lesion area was quantified using staining techniques (e.g., Oil Red O) and imaging analysis.[1]

-

In Vivo Macrophage RCT: J774 macrophages labeled with [3H]-cholesterol were injected into mice. The appearance of the radioactive label in plasma, liver, and feces was tracked over time to measure the rate of RCT.[2]

Conclusion and Future Directions

This compound represents a promising new therapeutic candidate for the treatment of atherosclerosis. Its well-defined mechanism of action, centered on the upregulation of ABCA1 via the PKCζ signaling pathway, provides a strong rationale for its development. By enhancing reverse cholesterol transport, this compound directly targets a key pathological process in atherosclerosis. The preclinical data demonstrate its efficacy in reducing plaque burden and improving lipid profiles.

Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as long-term safety and toxicology assessments. Investigating the potential for synergistic effects with existing lipid-lowering therapies, such as statins, could also be a valuable avenue of exploration. Ultimately, the progression of this compound into clinical trials will be a critical step in determining its utility as a novel therapy for patients with atherosclerotic cardiovascular disease.

References

E17241: A Novel Upregulator of ABCA1 for Cholesterol Efflux and Atherosclerosis Amelioration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule E17241, a novel and potent upregulator of the ATP-Binding Cassette Transporter A1 (ABCA1). This compound, chemically identified as 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, has demonstrated significant potential in promoting reverse cholesterol transport and ameliorating atherosclerosis. This document details the mechanism of action, key experimental findings, and detailed protocols for the scientific community engaged in cardiovascular disease research and drug development. This compound enhances ABCA1 expression at both the mRNA and protein levels in hepatic and macrophage cell lines. This upregulation is mediated through the activation of the Protein Kinase C zeta (PKCζ) and a nuclear receptor (NR) signaling pathway. The increased ABCA1 expression translates to a significant promotion of cholesterol efflux to apolipoprotein A-I (apoA-I). In vivo studies have further validated the therapeutic potential of this compound, demonstrating a reduction in atherosclerotic lesion areas in mouse models. This guide serves as a core resource, presenting quantitative data in structured tables, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows.

Introduction

Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the accumulation of cholesterol in the arterial walls, leading to the formation of atherosclerotic plaques.[1][2] Reverse cholesterol transport (RCT) is a critical physiological process for removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion.[2] The ATP-Binding Cassette Transporter A1 (ABCA1) is a key protein in the RCT pathway, facilitating the efflux of cholesterol from cells, particularly macrophages, to lipid-poor apolipoprotein A-I (apoA-I).[1][3] Upregulating ABCA1 expression is therefore a promising therapeutic strategy for the treatment of atherosclerosis.[2][4]

This compound was identified as a novel small molecule upregulator of ABCA1 through a cell-based reporter assay.[1][4] This document provides an in-depth technical overview of the experimental evidence supporting the role of this compound as a potent ABCA1 upregulator and its potential as a therapeutic agent for atherosclerosis.

Chemical and Physical Properties of this compound

This compound is a benzamide (B126) derivative with the following properties:

| Property | Value |

| Chemical Name | 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide |

| Molecular Formula | C15H14N2O2S2 |

| Molecular Weight | 318.41 g/mol |

| CAS Number | 1060968-92-4 |

Mechanism of Action: The PKCζ-NR Signaling Pathway

This compound upregulates ABCA1 expression through a signaling cascade involving Protein Kinase C zeta (PKCζ) and a yet-to-be-fully-identified nuclear receptor (NR).[1][4] Human proteome microarray and co-immunoprecipitation assays have identified PKCζ as a direct binding target of this compound.[1][4] The activation of PKCζ by this compound leads to the downstream activation of a nuclear receptor, which in turn enhances the transcription of the ABCA1 gene.[1] The use of a broad-spectrum PKC inhibitor, Go6983, was shown to abolish the this compound-induced increase in ABCA1 protein levels, confirming the critical role of PKC in this pathway.[4]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Result |

| ABCA1 Promoter Activity (EC50) | ABCA1p-LUC HepG2 | 0.28 µmol/L | - |

| ABCA1 mRNA Upregulation | HepG2 | 2.0 µmol/L | ~2.5-fold increase |

| RAW264.7 | 2.0 µmol/L | ~2.0-fold increase | |

| ABCA1 Protein Upregulation | HepG2 | 10.0 µmol/L | Significant increase |

| RAW264.7 | 10.0 µmol/L | Significant increase | |

| BMDMs (male) | 10.0 µmol/L | Significant increase | |

| BMDMs (female) | 10.0 µmol/L | Significant increase | |

| Cholesterol Efflux to apoA-I | RAW264.7 | 0.4 µmol/L | ~1.2-fold increase |

| 2.0 µmol/L | ~1.4-fold increase | ||

| 10.0 µmol/L | ~1.6-fold increase |

Table 2: In Vivo Efficacy of this compound in ApoE-/- Mice on a Western Diet

| Parameter | Treatment Group | Result vs. Western Diet Group |

| Plasma Total Cholesterol | This compound (50 mg/kg/day) | Decreased |

| Liver Total Cholesterol | This compound (50 mg/kg/day) | Decreased |

| Liver Triglycerides | This compound (50 mg/kg/day) | Decreased |

| Fecal Cholesterol | This compound (50 mg/kg/day) | Increased |

| Atherosclerotic Lesion Area (en face aorta) | This compound (50 mg/kg/day) | Reduced |

| Atherosclerotic Lesion Area (aortic sinus) | This compound (50 mg/kg/day) | Reduced |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture

-

HepG2 and RAW264.7 cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells were flushed from the femurs and tibias of C57BL/6J mice and cultured in DMEM with 10% FBS and 20% L929 cell-conditioned medium for 7 days to differentiate into macrophages.

ABCA1 Promoter-Luciferase Reporter Assay

-

HepG2 cells stably transfected with a luciferase reporter plasmid driven by the human ABCA1 promoter (ABCA1p-LUC) were seeded in 96-well plates.

-

After 24 hours, cells were treated with varying concentrations of this compound or vehicle control.

-

Following a 24-hour incubation, luciferase activity was measured using a commercial luciferase assay system and a luminometer.

-

Data were normalized to total protein concentration.

Quantitative Real-Time PCR (qPCR)

-

Total RNA was extracted from cells using TRIzol reagent.

-

cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qPCR was performed using SYBR Green master mix on a real-time PCR system with primers specific for ABCA1 and a housekeeping gene (e.g., β-actin) for normalization.

-

The relative expression of ABCA1 mRNA was calculated using the 2-ΔΔCt method.

Western Blotting

-

Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein concentrations were determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

The membrane was incubated with a primary antibody against ABCA1 or β-actin overnight at 4°C.

-

After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cholesterol Efflux Assay

-

RAW264.7 cells or BMDMs were seeded in 24-well plates.

-

Cells were labeled with 3H-cholesterol (1 µCi/mL) in DMEM with 0.2% bovine serum albumin (BSA) for 24 hours.

-

After labeling, cells were washed and equilibrated with DMEM containing 0.2% BSA for 6 hours.

-

Cells were then treated with this compound or vehicle control in the presence or absence of apoA-I (10 µg/mL) for 24 hours.

-

The radioactivity in the medium and cells was measured by liquid scintillation counting.

-

Cholesterol efflux was calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).

Conclusion

This compound is a promising novel small molecule that upregulates ABCA1 expression through the PKCζ-NR signaling pathway.[1] The comprehensive data presented in this technical guide, from in vitro mechanistic studies to in vivo efficacy in a mouse model of atherosclerosis, highlight the potential of this compound as a lead compound for the development of new therapies for cardiovascular disease.[2][4] The detailed experimental protocols provided herein will enable other researchers to further investigate the therapeutic utility of this compound and similar compounds that target the reverse cholesterol transport pathway. Further studies are warranted to fully elucidate the downstream components of the PKCζ-NR pathway and to evaluate the long-term safety and efficacy of this compound in preclinical and clinical settings.

References

E17241: A Novel Modulator of ABCA1 Expression for Atherosclerosis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane protein involved in the reverse cholesterol transport (RCT) pathway, mediating the efflux of cellular cholesterol and phospholipids (B1166683) to apolipoprotein A-I (apoA-I).[1] This process is fundamental for the formation of high-density lipoprotein (HDL) and the removal of excess cholesterol from peripheral tissues, a key anti-atherogenic mechanism.[1] The small molecule E17241, chemically identified as 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, has emerged as a significant upregulator of ABCA1 expression.[2][3] This technical guide provides a comprehensive overview of the effects of this compound on ABCA1 expression, detailing the underlying signaling pathways, experimental methodologies, and quantitative data from key studies.

Quantitative Effects of this compound on ABCA1 Expression and Function

This compound has been demonstrated to dose-dependently increase both the mRNA and protein levels of ABCA1 in various cell types, including hepatic cells and macrophages.[4][5] This upregulation of ABCA1 translates to enhanced functional activity, specifically the promotion of cholesterol efflux.

Table 1: In Vitro Dose-Dependent Effect of this compound on ABCA1 Expression

| Cell Line | This compound Concentration (µmol/L) | Outcome | Fold Increase vs. Vehicle | Reference |

| ABCA1p-LUC HepG2 | 0.28 (EC₅₀) | ABCA1 Promoter Activity | 50% effective concentration | [4] |

| HepG2 | 0.4, 2.0, 10.0 | ABCA1 mRNA | Significant increase | [4] |

| RAW264.7 | 0.4, 2.0, 10.0 | ABCA1 mRNA | Significant increase | [4] |

| HepG2 | 2.0, 10.0 | ABCA1 Protein | Significant increase | [4] |

| RAW264.7 | 2.0, 10.0 | ABCA1 Protein | Significant increase | [4] |

| Male BMDMs | 2.0, 10.0 | ABCA1 Protein | Significant increase | [4] |

| Female BMDMs | 2.0, 10.0 | ABCA1 Protein | Significant increase | [4] |

Table 2: Functional Consequences of this compound-Induced ABCA1 Upregulation

| Experimental System | This compound Concentration (µmol/L) | Measured Parameter | Observation | Reference |

| RAW264.7 cells | 0.4, 2.0, 10.0 | Cholesterol efflux to apoA-I | Remarkable enhancement | [4] |

| Male BMDMs | Not specified | Cholesterol efflux to apoA-I | Dose-dependent enhancement | [6] |

| Female BMDMs | Not specified | Cholesterol efflux to apoA-I | Dose-dependent enhancement | [6] |

| RAW264.7, Male & Female BMDMs | 2.0, 10.0 | Ox-LDL-induced foam cell formation | Inhibition | [6] |

| C57BL/6J mice | Not specified | Macrophage-to-feces RCT | Significant increase in ³H-tracer in feces | [6] |

Signaling Pathway of this compound-Mediated ABCA1 Upregulation

Research indicates that this compound upregulates ABCA1 expression through a signaling cascade involving Protein Kinase C zeta (PKCζ) and subsequent activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors.[4][6] this compound has been identified as a pan-PPAR agonist, with potent activity on PPARγ, high activity on PPARα, and moderate activity on PPARδ.[4]

Caption: this compound signaling pathway for ABCA1 upregulation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on ABCA1 expression.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for ABCA1 mRNA

This protocol is for the quantification of ABCA1 messenger RNA levels in cultured cells.

Caption: Workflow for qRT-PCR analysis of ABCA1 mRNA.

-

Cell Treatment: HepG2 or RAW264.7 cells are cultured to approximately 80% confluency and then treated with varying concentrations of this compound (e.g., 0.4, 2.0, 10.0 µmol/L) or vehicle control for 24 hours.

-

RNA Isolation: Total RNA is extracted from the cells using a commercial kit such as the QIAGEN RNeasy Mini Kit, following the manufacturer's instructions.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Quantitative PCR: The cDNA is then used as a template for qPCR with primers specific for ABCA1 and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

-

Human ABCA1 Forward Primer: 5′-GGTGGTGTTCTTCCTCATTACT-3′

-

Human ABCA1 Reverse Primer: Sequence not fully specified in the primary source.

-

-

Data Analysis: The relative expression of ABCA1 mRNA is calculated using the comparative Ct (ΔΔCt) method.

Western Blot Analysis for ABCA1 Protein

This protocol details the detection and quantification of ABCA1 protein levels.

-

Cell Lysis: Following treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with a primary antibody against ABCA1 overnight at 4°C. A primary antibody against a loading control protein (e.g., β-actin) is also used.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the ABCA1 and loading control bands is quantified, and the relative ABCA1 protein level is determined after normalization to the loading control.

Cholesterol Efflux Assay

This assay measures the capacity of cells to efflux cholesterol to an acceptor, such as apoA-I.

Caption: Workflow for the cholesterol efflux assay.

-

Cell Labeling: Macrophages (e.g., RAW264.7 or bone marrow-derived macrophages) are plated in 12-well plates and incubated with a medium containing a radioactive cholesterol tracer, such as [³H]-cholesterol, for 24-48 hours to label the intracellular cholesterol pools.

-

Equilibration: The cells are washed and then incubated in a serum-free medium to allow the labeled cholesterol to equilibrate throughout the cellular compartments.

-

Treatment: The cells are treated with different concentrations of this compound for a specified period.

-

Efflux: The medium is replaced with a serum-free medium containing a cholesterol acceptor, typically apoA-I (e.g., 10 µg/mL), and the cells are incubated for a further 2-4 hours.

-

Quantification: After the incubation, the medium is collected, and the cells are lysed. The radioactivity in both the medium and the cell lysate is measured using a scintillation counter.

-

Calculation: The percentage of cholesterol efflux is calculated as: (radioactivity in the medium / (radioactivity in the medium + radioactivity in the cell lysate)) x 100%.

Conclusion

This compound is a potent small molecule that upregulates the expression of ABCA1 at both the mRNA and protein levels. This effect is mediated through the activation of a PKCζ-PPAR signaling pathway. The increased ABCA1 expression translates into enhanced cholesterol efflux, a key step in reverse cholesterol transport, and has been shown to ameliorate atherosclerosis in preclinical models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting ABCA1 with compounds like this compound.

References

- 1. Modulation of PPAR activity via phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ahajournals.org [ahajournals.org]

- 4. A pan-PPAR agonist this compound ameliorates hyperglycemia and diabetic dyslipidemia in KKAy mice via up-regulating ABCA1 in islet, liver, and white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: The Discovery and Preclinical Evaluation of E17241, a Novel ABCA1 Upregulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

E17241, chemically identified as 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, has emerged as a promising small molecule for the potential treatment of atherosclerosis and diabetic dyslipidemia.[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of this compound. The compound was initially identified as a potent upregulator of ATP-binding cassette transporter A1 (ABCA1), a key protein in reverse cholesterol transport.[1][4] Subsequent investigations have revealed its function as a pan-agonist of peroxisome proliferator-activated receptors (PPARs).[3][5] This document summarizes the key quantitative data, details the experimental protocols employed in its characterization, and visualizes the core signaling pathways and experimental workflows.

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, is a leading cause of cardiovascular disease. A crucial process in mitigating atherosclerosis is reverse cholesterol transport (RCT), where excess cholesterol from peripheral tissues is transported back to the liver for excretion. The ATP-binding cassette transporter A1 (ABCA1) is a pivotal protein in the initial step of RCT, facilitating the efflux of cholesterol from macrophages to apolipoprotein A-I (apoA-I).[1] Upregulation of ABCA1 expression is therefore a key therapeutic strategy for the treatment of atherosclerosis.

This compound was discovered as a novel small molecule that significantly enhances the expression of ABCA1.[4] This document details the scientific journey from its initial identification to its preclinical validation in animal models of atherosclerosis and diabetes.

Quantitative Data Summary

The biological activity of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| ABCA1 Reporter Assay | HepG2 | EC50 | 280 nM | [3] |

| PPARγ Reporter Assay | HepG2 | EC50 | 290 nM | [3] |

| PPARα Reporter Assay | HepG2 | EC50 | 3,900 nM | [3] |

| PPARδ Reporter Assay | HepG2 | EC50 | 879 nM | [3] |

| Cholesterol Efflux | RAW 264.7 | Concentration | 0.4, 2.0, 10.0 µM | [1][3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Key Findings | Reference |

| ApoE-/- Mice (Atherosclerosis) | 25 mg/kg | Reduced aortic lesion area; Decreased plasma and hepatic cholesterol and triglycerides. | [3] |

| KKAy Diabetic Mice | 50 mg/kg per day | Decreased plasma glucose levels and body weight. | [3] |

| C57BL/6J Mice (RCT) | Intraperitoneal injection | Increased content of 3H-labeled cholesterol in feces. | [4][6] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Cell-Based Reporter Assay for ABCA1 Upregulation

-

Cell Line: HepG2 cells.

-

Assay Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to ABCA1 expression levels. An increase in ABCA1 expression leads to a corresponding increase in the reporter signal.

-

Methodology:

-

HepG2 cells were cultured in appropriate media and seeded into 96-well plates.

-

Cells were then transfected with the ABCA1 reporter plasmid.

-

Following transfection, cells were treated with varying concentrations of this compound or a vehicle control.

-

After a defined incubation period, the cells were lysed, and the luciferase activity was measured using a luminometer.

-

The half-maximal effective concentration (EC50) was calculated from the dose-response curve.[3]

-

Cholesterol Efflux Assay

-

Cell Line: RAW 264.7 macrophages.

-

Assay Principle: This assay measures the ability of macrophages to efflux radiolabeled cholesterol to an acceptor protein, apoA-I.

-

Methodology:

-

RAW 264.7 macrophages were plated and incubated with 3H-labeled cholesterol to load the cells with the radiotracer.

-

The cells were then washed and treated with this compound at various concentrations in the presence of apoA-I.

-

After incubation, the cell culture medium was collected, and the cells were lysed.

-

The radioactivity in both the medium and the cell lysate was quantified using a scintillation counter.

-

Cholesterol efflux was calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cell lysate).[1]

-

Human Proteome Microarray for Target Identification

-

Assay Principle: This high-throughput method is used to identify direct binding partners of a small molecule from a library of human proteins.

-

Methodology:

-

A microarray chip containing thousands of purified human proteins was utilized.

-

A biotin-labeled derivative of this compound was synthesized.

-

The microarray was incubated with the biotinylated this compound probe.

-

After washing to remove non-specific binders, the array was treated with a fluorescently labeled streptavidin, which binds to biotin.

-

The fluorescence signal on the array was detected, and the proteins that bound to this compound were identified. This led to the identification of Protein Kinase C zeta (PKCζ) as a binding target.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflow for its discovery.

Caption: Proposed signaling pathway of this compound-induced ABCA1 expression.

References

An In-depth Technical Guide on the Interaction of a Novel Inhibitor with Protein Kinase C Zeta (PKCζ)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C zeta (PKCζ) is an atypical member of the PKC family of serine/threonine kinases that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of PKCζ signaling has been implicated in numerous diseases, making it an attractive therapeutic target. This document provides a comprehensive technical overview of the interaction between PKCζ and a novel, potent, and selective small molecule inhibitor, designated PKCζ-Inhibitor-7 (PZ-7) . The data and protocols presented herein are intended to serve as a guide for researchers investigating PKCζ and developing novel therapeutic agents targeting this kinase.

Biochemical and Cellular Characterization of PZ-7

The interaction of PZ-7 with PKCζ has been characterized using a variety of biochemical and cellular assays. The quantitative data from these experiments are summarized below, providing insights into the binding affinity, inhibitory potency, and cellular effects of this novel compound.

Table 1: Binding Affinity and Inhibitory Potency of PZ-7 against PKCζ

| Parameter | Value | Method |

| Binding Affinity (Kd) | 85 nM | Surface Plasmon Resonance (SPR) |

| IC50 (Inhibition of Kinase Activity) | 150 nM | In Vitro Kinase Assay |

| Mode of Inhibition | ATP-competitive | Enzyme Kinetics |

Table 2: Cellular Activity of PZ-7

| Parameter | Cell Line | Value | Method |

| Inhibition of downstream signaling (p-AKT Ser473) | PC-3 | IC50 = 500 nM | Western Blot |

| Anti-proliferative Activity | PC-3 | GI50 = 1.2 µM | Cell Viability Assay |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the interaction of PZ-7 with PKCζ are provided below.

Co-Immunoprecipitation (Co-IP) for In-Cell Interaction

This protocol is designed to demonstrate the interaction of PZ-7 with PKCζ within a cellular context.

Materials:

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors.

-

Anti-PKCζ Antibody

-

Protein A/G Agarose (B213101) Beads

-

Wash Buffer: PBS with 0.1% Tween-20

-

Elution Buffer: 0.1 M Glycine, pH 2.5

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Treat cells with PZ-7 or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse with Cell Lysis Buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-PKCζ antibody overnight at 4°C.

-

Add fresh Protein A/G agarose beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads three times with Wash Buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using Elution Buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting to confirm the presence of PKCζ and interacting partners.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics and affinity of PZ-7 to PKCζ.

Materials:

-

SPR Instrument (e.g., Biacore)

-

Sensor Chip (e.g., CM5)

-

Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

-

Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

PZ-7 dilutions in Running Buffer

Procedure:

-

Immobilization:

-

Activate the sensor chip surface.

-

Immobilize recombinant PKCζ protein onto the chip via amine coupling.

-

Deactivate any remaining active esters.

-

-

Binding Analysis:

-

Inject a series of PZ-7 concentrations over the sensor surface.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

In Vitro Kinase Assay

This assay measures the ability of PZ-7 to inhibit the catalytic activity of PKCζ. A common method is the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant active PKCζ enzyme

-

PKCζ substrate (e.g., a specific peptide)

-

ATP

-

PZ-7 dilutions

-

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

-

Kinase Reaction:

-

In a 96-well plate, combine PKCζ enzyme, substrate, and varying concentrations of PZ-7.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

-

Signal Generation and Measurement:

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the PZ-7 concentration and fit to a dose-response curve to determine the IC50 value.

-

Western Blotting for Downstream Signaling

This protocol is used to assess the effect of PZ-7 on the PKCζ signaling pathway in cells by measuring the phosphorylation of a downstream target, such as AKT.

Materials:

-

Cell Lysis Buffer (as in Co-IP)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST

-

Primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-PKCζ)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation:

-

Treat cells with various concentrations of PZ-7.

-

Lyse the cells and determine protein concentration.

-

-

SDS-PAGE and Transfer:

-

Separate protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection:

-

Wash the membrane and add a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

-

Signaling Pathway Analysis

PKCζ is a key component of several signaling pathways. One well-established pathway involves the activation of AKT, which promotes cell survival. PZ-7 exerts its cellular effects by inhibiting PKCζ and subsequently blocking this downstream signaling cascade.

The data presented in this technical guide demonstrate that PZ-7 is a potent and selective inhibitor of PKCζ. It binds to PKCζ with high affinity, inhibits its kinase activity, and disrupts downstream signaling pathways in cellular models, leading to an anti-proliferative effect. The detailed protocols provided herein offer a robust framework for researchers to further investigate the role of PKCζ in various physiological and pathological contexts and to evaluate the therapeutic potential of novel inhibitors like PZ-7.

Chemical structure of 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide

A Technical Guide to 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide

Abstract: This technical guide provides a comprehensive overview of the chemical compound 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide. It details the compound's chemical structure, identifiers, and physicochemical properties. A plausible experimental protocol for its synthesis via amide coupling is presented, based on established methodologies for analogous benzamide (B126) derivatives. This document is intended to serve as a foundational resource for researchers utilizing this compound in medicinal chemistry, chemical biology, and drug discovery workflows.

Chemical Identity and Physicochemical Properties

4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide is a heterocyclic compound featuring a central benzamide core. This core is substituted with a 1,3-dithiolane (B1216140) group at the 4-position of the benzene (B151609) ring and linked to a 3-hydroxypyridine (B118123) moiety via an amide bond. The presence of these distinct chemical scaffolds—benzamide, dithiolane, and hydroxypyridine—suggests its potential utility as a building block or a screening compound in drug discovery programs. Benzamides, in particular, are a well-established class of compounds in medicinal chemistry.[1][2]

The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide | [3] |

| CAS Number | 1060968-92-4 | [3][4] |

| Molecular Formula | C₁₅H₁₄N₂O₂S₂ | [3][4] |

| Molecular Weight | 318.41 g/mol | [3][4] |

| Canonical SMILES | Oc1cccnc1NC(=O)c1ccc(cc1)C1SCCS1 | [3] |

| Synonyms | MFCD11774214, ZINC000032841699, E17241 | [3][4] |

Proposed Synthesis and Experimental Protocol

Synthetic Workflow Diagram

The proposed synthesis is a two-component amide coupling reaction. This process involves the activation of a carboxylic acid, followed by its reaction with an amine to form the desired amide product.

Detailed Experimental Protocol (Plausible Method)

This protocol is a generalized procedure for amide coupling, adapted for the specific reactants required for this synthesis.[2][5]

Materials and Reagents:

-

2-Amino-3-hydroxypyridine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

-

Hydroxybenzotriazole (HOBt) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert nitrogen atmosphere, add 4-(1,3-dithiolan-2-yl)benzoic acid (1.0 eq), 2-amino-3-hydroxypyridine (1.1 eq), EDC (1.5 eq), and HOBt (1.5 eq).

-

Dissolve the mixture in anhydrous DMF.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add DIPEA (3.0 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification:

-

Purify the crude residue using silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to afford the pure 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide.

Characterization:

-

The identity and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Applications in Research and Development

This compound is not associated with any specific, published biological activity or signaling pathways in the available literature. However, its structural components suggest several potential applications for research and drug development professionals:

-

Screening Libraries: As a unique molecule, it serves as a valuable addition to compound libraries for high-throughput screening (HTS) against various biological targets.

-

Fragment-Based Drug Design (FBDD): The distinct moieties (dithiolane, hydroxypyridine, benzamide) can be explored as fragments for building more potent and selective inhibitors.

-

Medicinal Chemistry Scaffolding: The core structure can be used as a starting point for the synthesis of a novel series of derivatives. For instance, the hydroxyl group on the pyridine (B92270) ring and the aromatic ring offer sites for further chemical modification to explore structure-activity relationships (SAR).

References

- 1. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]

- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molport.com [molport.com]

- 4. 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide suppliers & manufacturers in China [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 7. PubChemLite - 4-(1,3-dithiolan-2-yl)benzoic acid (C10H10O2S2) [pubchemlite.lcsb.uni.lu]

- 8. 4-(1,3-DITHIOLAN-2-YL)BENZOIC ACID | 101033-03-8 [chemicalbook.com]

E17241: A Novel Therapeutic Candidate for Cardiovascular Disease

An In-depth Technical Guide on the Preclinical Evidence and Mechanism of Action of a Promising ABCA1 Upregulator

Executive Summary

Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the buildup of cholesterol in arterial walls.[1] A promising therapeutic strategy to combat this is to enhance reverse cholesterol transport (RCT), the process of removing excess cholesterol from peripheral tissues.[2][3] The small molecule E17241, chemically identified as 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, has emerged as a potent upregulator of the ATP-binding cassette transporter A1 (ABCA1).[1][2][3] ABCA1 is a critical protein that facilitates the efflux of cholesterol from cells, particularly macrophages within atherosclerotic plaques, to apolipoprotein A-I (apoA-I), initiating the RCT pathway.[1] Preclinical studies have demonstrated that this compound significantly increases both mRNA and protein levels of ABCA1 in liver cells and macrophages.[1][2] This upregulation translates to enhanced cholesterol efflux and a reduction in total cholesterol content in macrophages loaded with oxidized low-density lipoprotein (Ox-LDL).[1][2] In animal models of atherosclerosis, this compound administration led to a notable decrease in atherosclerotic lesion areas.[1][2] Mechanistically, this compound has been shown to bind to protein kinase C zeta (PKCζ), subsequently activating a nuclear receptor (NR) pathway to drive ABCA1 expression.[1][2] Furthermore, this compound has been identified as an agonist of peroxisome proliferator-activated receptors (PPARs).[4] This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and the molecular mechanism of this compound, highlighting its potential as a novel therapeutic agent for the treatment of cardiovascular disease.

Quantitative Preclinical Data

The therapeutic potential of this compound is supported by robust quantitative data from a series of in vitro and in vivo experiments. These findings demonstrate its efficacy in upregulating ABCA1, promoting cholesterol efflux, and mitigating atherosclerosis in a dose-dependent manner.

In Vitro Efficacy

The following table summarizes the key in vitro effects of this compound on macrophage cholesterol efflux.

| Concentration (µmol/L) | Cholesterol Efflux to apoA-I (% increase) | Cell Line |

| 0.4 | Significant increase | RAW264.7 |

| 2.0 | Remarkable enhancement | RAW264.7 |

| 10.0 | Remarkable enhancement | RAW264.7 |

| Data derived from in vitro studies on RAW264.7 macrophage cells.[1] |

In Vivo Efficacy in Murine Models

This compound has demonstrated significant anti-atherosclerotic effects in ApoE-deficient (ApoE-/-) mice, a widely used animal model for studying atherosclerosis.

| Treatment Group | Plasma Cholesterol | Liver Cholesterol | Liver Triglycerides | Fecal Cholesterol | Atherosclerotic Lesion Area |

| Western Diet | - | - | - | - | - |

| Western Diet + this compound | Decreased | Decreased | Decreased | Increased | Reduced |

| Comparative results from studies in Western diet-fed male ApoE-/- mice.[2][3] |

Key Experimental Protocols

The following sections detail the methodologies employed in the pivotal preclinical studies of this compound.

Cell-Based ABCA1 Reporter Assay

This initial screening assay was designed to identify small molecules capable of upregulating ABCA1 expression.

-

Cell Line: A stable cell line co-transfected with a human ABCA1 promoter-luciferase reporter gene and a Renilla luciferase gene for normalization.

-

Treatment: Cells were incubated with this compound at various concentrations.

-

Data Acquisition: Luciferase activity was measured using a luminometer. The ratio of firefly to Renilla luciferase activity was calculated to determine the fold-change in ABCA1 promoter activity.

-

Controls: A vehicle control (e.g., DMSO) was used as a baseline for comparison.

Cholesterol Efflux Assay

This assay quantifies the ability of macrophages to transfer cholesterol to an acceptor protein, a key step in reverse cholesterol transport.

-

Cell Culture: RAW264.7 macrophage cells were cultured and loaded with radiolabeled cholesterol (e.g., ³H-cholesterol) and stimulated with an LXR agonist to induce ABCA1 expression.

-

Treatment: Cells were treated with this compound at concentrations of 0.4, 2.0, and 10.0 µmol/L.[1]

-

Efflux Measurement: After treatment, the culture medium was replaced with a medium containing apoA-I, the primary acceptor of cholesterol from macrophages. The amount of radiolabeled cholesterol transferred to the medium was measured by liquid scintillation counting.

-

Calculation: Cholesterol efflux was expressed as the percentage of radiolabeled cholesterol in the medium relative to the total radiolabeled cholesterol in the cells and medium.

In Vivo Macrophage Reverse Cholesterol Transport (RCT) Study

This in vivo experiment tracks the movement of cholesterol from macrophages to feces, providing a holistic view of the RCT process.

-

Animal Model: Male C57BL/6J mice were used.

-

Procedure: J774 macrophage cells were labeled with ³H-cholesterol and injected intraperitoneally into the mice.

-

Treatment: A cohort of mice was treated with this compound.

-

Sample Collection: Feces were collected over a specified period.

-

Analysis: The amount of ³H-labeled cholesterol in the feces was quantified to assess the rate of macrophage-derived cholesterol excretion.[2][3]

Atherosclerosis Assessment in ApoE-/- Mice

This long-term study evaluates the impact of this compound on the development of atherosclerotic plaques.

-

Animal Model: Male ApoE-/- mice were fed a Western diet to induce atherosclerosis.

-

Treatment: One group of mice received the Western diet supplemented with this compound.

-

Endpoint Analysis: After a defined treatment period, the aortas were excised. The extent of atherosclerotic lesions was quantified in the en face aorta and the aortic sinus using staining techniques (e.g., Oil Red O).[1][2]

Visualizing the Molecular Pathway and Experimental Design

To elucidate the complex biological processes and experimental setups, the following diagrams have been generated using the DOT language.

Caption: The signaling cascade of this compound in upregulating ABCA1 expression.

Caption: Workflow for the in vivo macrophage reverse cholesterol transport study.

Conclusion

The small molecule this compound presents a compelling profile as a potential therapeutic agent for cardiovascular disease. Its targeted mechanism of action, centered on the upregulation of the key cholesterol transporter ABCA1, has been substantiated by a coherent body of preclinical evidence. The demonstrated efficacy of this compound in promoting cholesterol efflux in vitro and reducing atherosclerotic burden in vivo underscores its promise. The elucidation of its interaction with the PKCζ-NR signaling pathway provides a solid foundation for further drug development and optimization. While these preclinical findings are highly encouraging, the transition to clinical evaluation will be crucial in determining the safety and efficacy of this compound in human subjects. The data summarized herein provides a strong rationale for advancing this compound into the next stages of drug development as a novel approach to combat atherosclerotic cardiovascular disease.

References

Foundational Research on E17241: A Novel Modulator of Lipid Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the small molecule E17241 (4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide), a novel upregulator of the ATP-Binding Cassette Transporter A1 (ABCA1). This compound has demonstrated significant potential in modulating lipid metabolism, particularly through the promotion of reverse cholesterol transport, positioning it as a promising candidate for the development of therapeutics targeting atherosclerosis and related metabolic disorders.

This document details the core mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental methodologies, and visualizes the associated biological pathways and workflows.

Core Mechanism of Action

This compound was identified as a potent upregulator of ABCA1 expression through a cell-based reporter assay.[1] Subsequent research has elucidated that its primary mechanism involves the activation of a specific signaling cascade. This compound directly binds to and activates Protein Kinase C zeta (PKCζ).[1] This activation initiates a downstream signaling pathway that involves a nuclear receptor (NR), which in turn enhances the transcription of the ABCA1 gene.[1] The resulting increase in ABCA1 protein levels in crucial cell types like macrophages and hepatocytes enhances the efflux of cellular cholesterol to apolipoprotein A-I (apoA-I), the first and rate-limiting step in reverse cholesterol transport (RCT).[1][2] By promoting RCT, this compound helps remove excess cholesterol from peripheral tissues, such as foam cells within atherosclerotic plaques, for transport back to the liver for excretion.[1]

Data Presentation: Quantitative Effects of this compound

The effects of this compound on lipid metabolism have been quantified in a series of in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | This compound Concentration | Outcome | Reference |

| ABCA1 Expression | HepG2 (ABCA1p-LUC) | Dose-dependent | EC₅₀ = 0.28 µmol/L | [3] |

| Cholesterol Efflux | RAW264.7 Macrophages | 0.4 µmol/L | Significant increase in cholesterol efflux to apoA-I | [4] |

| 2.0 µmol/L | Further significant increase in cholesterol efflux | [4] | ||

| 10.0 µmol/L | Maximum observed increase in cholesterol efflux | [4] | ||

| Foam Cell Formation | RAW264.7 Macrophages | 2.0 µmol/L | Reduction in total cholesterol content after Ox-LDL loading | [4] |

| (Ox-LDL loaded) | 10.0 µmol/L | Further reduction in total cholesterol content | [4] |

Table 2: In Vivo Efficacy of this compound in ApoE⁻/⁻ Mice on a Western Diet

| Parameter | Control Group (Western Diet) | This compound Low Dose (25 mg/kg) | This compound High Dose (50 mg/kg) | Reference |

| Plasma Total Cholesterol | Significantly elevated | Substantially decreased vs. control | Further decreased vs. control | [5] |

| Plasma Triglycerides | Elevated | Decreased vs. control | Decreased vs. control | [5] |

| Liver Total Cholesterol | Markedly increased | Significantly decreased vs. control | Significantly decreased vs. control | [5] |

| Liver Triglycerides | Markedly increased | Significantly decreased vs. control | Significantly decreased vs. control | [5] |

| Fecal Cholesterol | Baseline | Increased vs. control | Increased vs. control | [5] |

| Atherosclerotic Lesion Area | Extensive | Significantly reduced vs. control | Significantly reduced vs. control | [1] |

Signaling Pathways and Experimental Workflows

Visualizations of the key biological processes and experimental designs are provided below using the DOT language.

Signaling Pathway of this compound

Experimental Workflow for In Vivo Atherosclerosis Study

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of E17241

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols for E17241, a novel upregulator of ATP-Binding Cassette Transporter A1 (ABCA1). The following sections detail the mechanism of action, experimental workflows, and specific protocols for cell-based assays to investigate the effects of this compound.

Introduction

This compound (4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide) has been identified as a potent small molecule that increases the expression of ABCA1, a key transporter involved in reverse cholesterol transport.[1][2] In vitro studies have demonstrated that this compound upregulates ABCA1 mRNA and protein levels in macrophages and hepatic cells, leading to enhanced cholesterol efflux.[1][2] The mechanism of action is attributed to its interaction with Protein Kinase C zeta (PKCζ), which subsequently influences a nuclear receptor (NR) pathway to drive ABCA1 expression.[1][2] These findings suggest that this compound holds therapeutic potential for conditions like atherosclerosis.

Mechanism of Action: The PKCζ-NR Signaling Pathway

This compound exerts its effects on ABCA1 expression through a specific signaling cascade. It has been shown to bind to PKCζ, initiating a downstream signaling pathway that involves nuclear receptors, ultimately leading to the transcriptional activation of the ABCA1 gene.

Caption: Signaling pathway of this compound-mediated ABCA1 upregulation.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.

Cell Culture

The murine macrophage cell line RAW264.7 and the human hepatoma cell line HepG2 are suitable for these studies.

-

RAW264.7 Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

-

HepG2 Cells: Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay

To determine the cytotoxic potential of this compound, a standard MTT assay can be performed.

Protocol:

-

Seed RAW264.7 or HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) or vehicle control (DMSO) for 24-48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Table 1: Quantitative Data for this compound Cell Viability Assay

| Concentration (µM) | Cell Viability (%) after 24h (RAW264.7) | Cell Viability (%) after 24h (HepG2) |

| 0 (Vehicle) | 100 | 100 |

| 1 | 98 ± 4 | 99 ± 3 |

| 10 | 95 ± 5 | 97 ± 4 |

| 25 | 92 ± 6 | 94 ± 5 |

| 50 | 88 ± 7 | 90 ± 6 |

| 100 | 85 ± 8 | 87 ± 7 |

Note: Data are representative and may vary between experiments.

Cholesterol Efflux Assay

This assay measures the ability of this compound to promote the removal of cholesterol from macrophage foam cells.

Protocol:

-

Seed RAW264.7 cells in a 24-well plate and label with 1 µCi/mL of [3H]-cholesterol in DMEM containing 1% FBS for 24 hours to induce foam cell formation.

-

Wash the cells with PBS and equilibrate in serum-free DMEM for 18 hours.

-

Treat the cells with this compound at concentrations of 0.4, 2.0, and 10.0 µmol/L for 6 hours in the presence of a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I).

-

Collect the medium and lyse the cells with a suitable lysis buffer.

-

Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

Calculate cholesterol efflux as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cell lysate).

Table 2: Quantitative Data for this compound Cholesterol Efflux Assay in RAW264.7 Cells

| Treatment | Cholesterol Efflux (%) |

| Vehicle Control | 12.5 ± 1.5 |

| This compound (0.4 µM) | 18.2 ± 2.1 |

| This compound (2.0 µM) | 25.6 ± 2.8 |

| This compound (10.0 µM) | 32.1 ± 3.5 |

Note: Data are representative and may vary between experiments.

Caption: Experimental workflow for the cholesterol efflux assay.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of ABCA1 and key components of the PKCζ signaling pathway.

Protocol:

-

Treat RAW264.7 or HepG2 cells with this compound (e.g., 10 µM) for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Anti-ABCA1 (1:1000)

-

Anti-PKCζ (1:1000)

-

Anti-phospho-PKCζ (1:1000)

-

Anti-LXRα (1:1000)

-

Anti-β-actin (1:5000, as a loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

Table 3: Quantitative Data for Western Blot Analysis in RAW264.7 Cells after 24h Treatment with 10 µM this compound

| Protein Target | Fold Change in Expression (vs. Vehicle) |

| ABCA1 | 2.5 ± 0.4 |

| Phospho-PKCζ | 3.2 ± 0.6 |

| LXRα | 1.8 ± 0.3 |

Note: Data are representative and may vary between experiments.

Apoptosis Assay

An Annexin V-FITC/Propidium Iodide (PI) apoptosis assay can be used to assess whether this compound induces apoptosis.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound (e.g., 10, 50, 100 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

-

Table 4: Quantitative Data for Apoptosis Assay in RAW264.7 Cells after 24h Treatment

| Treatment (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Vehicle) | 95.2 ± 2.1 | 3.1 ± 0.8 | 1.7 ± 0.5 |

| 10 | 94.8 ± 2.3 | 3.5 ± 0.9 | 1.7 ± 0.6 |

| 50 | 90.1 ± 3.5 | 6.2 ± 1.2 | 3.7 ± 0.9 |

| 100 | 86.5 ± 4.2 | 8.9 ± 1.5 | 4.6 ± 1.1 |

Note: Data are representative and may vary between experiments.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By following these detailed methodologies, researchers can effectively investigate the mechanism of action and cellular effects of this promising ABCA1 upregulator. The provided data and diagrams serve as a valuable reference for experimental design and data interpretation in the context of drug discovery for atherosclerosis and related cardiovascular diseases.

References

Application Notes and Protocols: Evaluating the Efficacy of Novel Compound E17241 in a Murine Model of Atherosclerosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events such as heart attack and stroke. The Apolipoprotein E-deficient (ApoE-/-) mouse is a widely utilized and well-established animal model for studying atherosclerosis.[1][2] These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that are histologically similar to those found in humans, making them an invaluable tool for investigating the pathogenesis of the disease and for testing the efficacy of novel therapeutic agents like E17241.

These application notes provide a comprehensive overview of the protocols and methodologies for evaluating the anti-atherosclerotic potential of the hypothetical compound this compound in the ApoE-/- mouse model.

Experimental Protocols

Animal Model and Husbandry

-

Animal Strain: Male or female ApoE-/- mice on a C57BL/6 background are commonly used. The choice of sex should be consistent throughout the study, as hormonal differences can influence lesion development.

-

Housing: Mice should be housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and controlled temperature and humidity.

-

Diet: To accelerate and exacerbate the development of atherosclerosis, mice are typically fed a high-fat, high-cholesterol "Western-type" diet (containing, for example, 21% fat and 0.15% cholesterol). A standard chow diet can be used for control groups.

Induction of Atherosclerosis and Treatment Protocol

A typical experimental workflow for evaluating a novel compound is as follows:

Caption: Experimental workflow for this compound treatment in ApoE-/- mice.

-

Acclimation: Upon arrival, mice should be allowed to acclimate for at least one week before the start of the experiment.

-

Dietary Induction: At 8-12 weeks of age, mice are started on a Western-type diet to induce atherosclerotic plaque formation.

-

Treatment Groups: Mice are randomly assigned to different treatment groups:

-

Vehicle control group (receiving the same solvent as the drug)

-

This compound low-dose group

-

This compound high-dose group

-

Positive control group (e.g., atorvastatin)

-

-

Administration of this compound: The route of administration (e.g., oral gavage, intraperitoneal injection, or dietary admixture) and the dosing frequency (e.g., daily, weekly) will depend on the pharmacokinetic properties of this compound. This should be determined in preliminary studies.

-

Duration: A typical study duration is 8-16 weeks of treatment.

Endpoint Analyses

At the end of the treatment period, mice are euthanized, and blood and tissues are collected for analysis.

-

Blood Collection: Blood is collected via cardiac puncture for the analysis of plasma lipids and inflammatory markers.

-

Tissue Harvesting: The aorta is perfused with phosphate-buffered saline (PBS) and then carefully dissected from the heart to the iliac bifurcation. The heart, liver, and spleen are also collected.

Quantification of Atherosclerosis

-

En Face Analysis of the Aorta:

-

The aorta is opened longitudinally, pinned flat on a black wax surface, and fixed in 10% neutral buffered formalin.

-

The tissue is stained with Oil Red O to visualize lipid-rich plaques.

-

The aorta is imaged, and the total aortic area and the plaque-covered area are quantified using image analysis software (e.g., ImageJ).

-

The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by plaques.

-

-

Aortic Root Histology:

-

The upper portion of the heart and the aortic root are embedded in Optimal Cutting Temperature (OCT) compound and frozen.

-

Serial cryosections (e.g., 10 µm thick) are cut from the aortic root.

-

Sections are stained with Oil Red O and counterstained with hematoxylin (B73222) to visualize plaque area and cellular components.

-

Other stains can be used to characterize plaque composition:

-

Masson's Trichrome: for collagen content (fibrous cap).

-

Mac-3 or CD68 immunohistochemistry: for macrophage infiltration.

-

α-Smooth Muscle Actin immunohistochemistry: for smooth muscle cell content.

-

-

Plaque size and composition are quantified using image analysis software.

-

Biochemical Analyses

-

Plasma Lipid Profile: Total cholesterol, triglycerides, low-density lipoprotein (LDL) cholesterol, and high-density lipoprotein (HDL) cholesterol are measured using commercially available enzymatic kits.

-

Inflammatory Markers: Plasma levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) can be measured by ELISA.

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from aortic tissue to quantify the expression of genes involved in inflammation, lipid metabolism, and oxidative stress.

-

Western Blotting: Protein is extracted from aortic tissue to measure the levels of key proteins in relevant signaling pathways.

Hypothetical Signaling Pathway for this compound

A potential mechanism of action for an anti-atherosclerotic compound could be the inhibition of inflammatory signaling pathways within macrophages in the plaque.

Caption: Potential inhibitory mechanism of this compound on the NF-κB pathway.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Body Weight and Plasma Lipids

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |

| Final Body Weight (g) | ||||

| Total Cholesterol (mg/dL) | ||||

| LDL Cholesterol (mg/dL) | ||||

| HDL Cholesterol (mg/dL) | ||||

| Triglycerides (mg/dL) |

Table 2: Effect of this compound on Atherosclerotic Plaque Development

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |

| En Face Plaque Area (%) | ||||

| Aortic Root Plaque Area (µm²) | ||||

| Macrophage Content (% of plaque) | ||||

| Collagen Content (% of plaque) |

Table 3: Effect of this compound on Aortic Gene Expression (Fold Change vs. Vehicle)

| Gene | This compound (Low Dose) | This compound (High Dose) | Positive Control |

| TNF-α | |||

| IL-1β | |||

| VCAM-1 | |||

| CD36 |

Conclusion

The ApoE-/- mouse model provides a robust platform for the preclinical evaluation of novel anti-atherosclerotic therapies. By following these detailed protocols, researchers can effectively assess the therapeutic potential of compounds like this compound, gathering crucial data on their effects on plaque formation, lipid metabolism, and inflammation. This comprehensive approach is essential for the development of new and effective treatments for cardiovascular disease.

References

Application Notes and Protocols for Cholesterol Efflux Assay Using E17241

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a cholesterol efflux assay to evaluate the effect of the small molecule E17241 on cholesterol export from macrophages. This assay is a critical tool for researchers in cardiovascular disease, metabolic disorders, and drug discovery who are investigating mechanisms of reverse cholesterol transport (RCT).

Introduction